molecular formula C12H17NO B13288549 5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole

5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13288549
M. Wt: 191.27 g/mol
InChI Key: GMKNRKNQXZKRPR-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The specific conditions for this compound would involve using a suitable methoxymethyl-substituted phenylhydrazine and a dimethyl-substituted ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale production. This would include selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole would depend on its specific interactions with biological targets. Indole derivatives often interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The methoxymethyl and methyl groups may affect the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern on the indole ring

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-(methoxymethyl)-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C12H17NO/c1-12(2)8-13-11-5-4-9(7-14-3)6-10(11)12/h4-6,13H,7-8H2,1-3H3

InChI Key

GMKNRKNQXZKRPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)COC)C

Origin of Product

United States

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